molecular formula C13H29BrN2S B1617133 Laurylisothiuronium bromide CAS No. 3545-42-4

Laurylisothiuronium bromide

Cat. No. B1617133
CAS RN: 3545-42-4
M. Wt: 325.35 g/mol
InChI Key: WFERTJGZWKWNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laurylisothiuronium bromide (LTB) is a quaternary ammonium compound that is commonly used as a surfactant and a cationic detergent in various industrial applications. It is also used as a research tool in biochemistry and molecular biology due to its ability to disrupt membrane structures and alter the function of membrane-bound proteins.

Scientific Research Applications

Effect of Surfactants on Pesticide Mobility in Soil

Lauryl sulphate, a surfactant related to Laurylisothiuronium bromide, has been studied for its impact on the mobility of pesticides like diazinon and atrazine in soil. Surfactants can influence the leaching behavior of pesticides, which is crucial for addressing soil pollution problems caused by these chemicals (Sánchez-Camazano et al., 1995).

Decrease in Toxic Potential of Mixed Tensides

Research on Sodium lauryl sulphate (SLS), a compound similar to Laurylisothiuronium bromide, has shown that its combination with other tensides can reduce its cytotoxic effect. This finding is significant for the formulation of less irritating topical preparations (Benassi et al., 2003).

Photogalvanic Cell for Solar Energy Conversion

Sodium lauryl sulphate has been used in a photogalvanic cell containing azur A as a photosensitizer for solar energy conversion and storage. This demonstrates the potential application of surfactants like Laurylisothiuronium bromide in renewable energy technologies (Khamesra et al., 1990).

Micellization Behavior in Aqueous Solutions

The micellization behavior of Lauryl isoquinolinium bromide, closely related to Laurylisothiuronium bromide, has been assessed in water, revealing interesting aspects of its interactions and thermodynamic properties. This research is relevant for understanding the behavior of similar surfactants in various applications (Zhang et al., 2014).

Surfactant-impregnated Activated Carbon for Radionuclide Removal

Studies have shown that surfactants like Sodium lauryl sulfate can enhance the adsorption capacity of activated carbon for removing radionuclides from aqueous solutions. This suggests a potential application in water purification and environmental remediation (Mahmoud et al., 2014).

properties

IUPAC Name

dodecyl carbamimidothioate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFERTJGZWKWNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188956
Record name Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laurylisothiuronium bromide

CAS RN

3545-42-4
Record name Carbamimidothioic acid, dodecyl ester, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3545-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudourea, 2-dodecyl-2-thio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurylisothiuronium bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamimidothioic acid, dodecyl ester, monohydrobromide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laurylisothiuronium bromide
Reactant of Route 2
Reactant of Route 2
Laurylisothiuronium bromide
Reactant of Route 3
Reactant of Route 3
Laurylisothiuronium bromide
Reactant of Route 4
Reactant of Route 4
Laurylisothiuronium bromide
Reactant of Route 5
Reactant of Route 5
Laurylisothiuronium bromide
Reactant of Route 6
Reactant of Route 6
Laurylisothiuronium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.